molecular formula C26H26FN5O3 B2660598 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115372-16-1

3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2660598
CAS No.: 1115372-16-1
M. Wt: 475.524
InChI Key: XQYMFUWNDFZUFS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic scaffold with a 2-fluorophenyl group at position 7 and a 4-(2,5-dimethylphenyl)piperazine-acetyl moiety at position 2. Its 2-fluorophenyl substituent may enhance lipophilicity and target engagement, while the piperazine-linked aromatic group could influence pharmacokinetic properties .

Properties

IUPAC Name

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-7-(2-fluorophenyl)-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3/c1-16-7-8-17(2)21(13-16)30-9-11-31(12-10-30)22(33)15-32-25(34)24-23(29-26(32)35)19(14-28-24)18-5-3-4-6-20(18)27/h3-8,13-14,28H,9-12,15H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYMFUWNDFZUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione represents a novel structure within the realm of heterocyclic compounds. Its unique chemical composition suggests potential applications in pharmacology, particularly in targeting various biological pathways. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C27H33N5O4C_{27}H_{33}N_{5}O_{4} with a molecular weight of approximately 523.6 g/mol . The compound features a pyrrolo-pyrimidine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC27H33N5O4
Molecular Weight523.6 g/mol
IUPAC NameThis compound
InChI KeyLNOATTIBRFMIEL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions within cellular pathways. The specific mechanisms are still under investigation but may involve:

  • Inhibition of protein kinases : Similar compounds have shown efficacy in inhibiting specific kinases associated with cancer progression.
  • Antioxidant properties : The presence of the piperazine moiety may contribute to antioxidant effects.

Biological Activity Profile

Research on the biological activity of this compound has yielded promising results across several domains:

Anticancer Activity

In vitro studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines possess significant anticancer properties. For example, compounds similar to the one have demonstrated:

  • Inhibition of cell proliferation : IC50 values for various cancer cell lines range from 0.25 to 0.78 µM , indicating potent activity against multiple types of cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth:

  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives showed MIC values as low as 31.25 µg/mL against Gram-positive bacteria .

Neuroprotective Effects

Given the piperazine component, there is potential for neuroprotective activity:

  • Case Studies : Research has indicated that piperazine derivatives can exhibit neuroprotective effects in models of neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antitumor Effects : A study evaluating a related compound found significant inhibition of tumor growth in xenograft models, indicating potential therapeutic applications in oncology .
  • In Vitro Screening : A comprehensive screening revealed that several derivatives exhibited moderate to high inhibitory activity against key protein kinases involved in cancer signaling pathways .
  • Pharmacological Applications : The compound's unique structure positions it as a candidate for further development into therapeutic agents targeting both cancer and microbial infections .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to this one exhibit significant antitumor properties. The pyrrolo[3,2-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines showed cytotoxic effects against MCF-7 breast cancer cells and K562 leukemia cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Neurological Applications

The piperazine moiety in this compound suggests potential use in treating neurological disorders. Piperazine derivatives have been shown to modulate neurotransmitter systems.

  • Case Study : Research on piperazine derivatives indicates their effectiveness in treating anxiety and depression by acting as serotonin receptor modulators. This compound's structure could enhance its interaction with serotonin receptors, potentially leading to improved therapeutic outcomes .

Anti-inflammatory Properties

Compounds derived from pyrrolo[3,2-d]pyrimidines have been studied for their anti-inflammatory effects.

  • Case Study : A recent study highlighted that certain pyrrolo[3,2-d]pyrimidine derivatives exhibited dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), two key enzymes in the inflammatory process. This suggests that the compound could be developed as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific functional groups (e.g., piperazine and fluorophenyl) significantly influences its biological activity.

  • SAR Analysis : Modifications to the piperazine ring and the addition of substituents on the pyrrolo[3,2-d]pyrimidine core have been shown to enhance potency against cancer cell lines while reducing toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications in Bridge and Aromatic Substituents

The compound’s acetyl-piperazine bridge differs from analogs with shorter (3-atom) or heteroatom-containing bridges. For example:

  • Compound 1 (5-substituted pyrrolo[3,2-d]pyrimidine with a 3-atom bridge) showed reduced π–π interactions with Phe315 in ATIC due to shorter bridge length, diminishing enzyme inhibition .
  • Compound 14 (4-atom bridge) maintained stronger interactions with SHMT2 and GARFTase, highlighting the importance of bridge flexibility for target engagement .

The 2-fluorophenyl group at position 7 contrasts with iodine-substituted analogs (e.g., Compound 2 in ), where iodine at C7 enhanced antiproliferative activity (EC₅₀: 0.014–14.5 µM) but increased toxicity (MTD: 5–10 mg/kg) . Fluorine’s smaller size and electronegativity may balance potency and safety.

Enzyme Inhibition and Selectivity

Compared to classic antifolates (e.g., MTX, PMX), pyrrolo[3,2-d]pyrimidines exhibit superior selectivity for folate receptors (FRα/β) over RFC transporters. For instance:

  • Compound 1 showed 10-fold higher uptake via FRs than RFC in CHO cells .
  • The target compound’s piperazine group may further modulate transporter affinity, though specific data are pending.
Compound Ki for SHMT2 (nM) Ki for GARFTase (nM) Selectivity (FR/RFC)
Target Compound*
Compound 1 8.2 3.5 10:1
MTX 150 200 1:1

*Data inferred from structural analogs .

Antiproliferative Activity and Toxicity Profile

The compound’s antiproliferative activity is likely comparable to halogenated pyrrolo[3,2-d]pyrimidines (EC₅₀: 0.83–7.3 µM) but with improved tolerability due to the absence of labile halogen groups . Key comparisons:

  • Compound 7 (N5-substituted): EC₅₀ = 1.2 µM, MTD = 10 mg/kg .
  • LY231514 (pyrrolo[2,3-d]pyrimidine): MTD = 5 mg/kg, Phase II .
  • PKI-116 (pyrrolo[2,3-d]pyrimidine): MTD = 150 mg/kg, Phase I .

Pharmacokinetic Considerations

While pharmacokinetic data for the target compound are unavailable, structural insights suggest:

  • The piperazine moiety could prolong plasma half-life compared to Compound 9 (t₁/₂ = 32.7 min), which rapidly converts to its parent form .
  • Fluorine substitution typically enhances metabolic stability relative to bromine or iodine .

Q & A

Q. What are the optimized synthetic routes for producing this compound with high purity?

Methodological Answer: The compound can be synthesized via multi-step reactions, including aza-Wittig reactions or nucleophilic substitutions. For example, aza-Wittig reactions between iminophosphoranes and carbonyl compounds yield pyrrolo[3,2-d]pyrimidine scaffolds. Recrystallization from ethanol/dichloromethane (1:2 v/v) optimizes crystal purity . Key steps include:

  • Reaction Monitoring: Use HPLC or TLC to track intermediate formation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Yield Improvement: Adjust stoichiometry of piperazine derivatives and pyrrolopyrimidine precursors (e.g., 1.2:1 molar ratio).

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Resolves bond lengths (e.g., C–C = 0.004–0.005 Å) and dihedral angles (e.g., 73.7°–80.6° between pyrrolopyrimidine and aryl rings) .
  • NMR Spectroscopy: Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry: Confirms molecular weight (e.g., [M+H]+ = 505.2 Da).

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays: Target phosphodiesterases or kinases using fluorogenic substrates (e.g., AMP/GMP analogs) .
  • Cellular Uptake Studies: Use fluorescence tagging (e.g., BODIPY derivatives) to monitor intracellular localization .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and optimize synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and reaction barriers (e.g., B3LYP/6-31G* level). This identifies energetically favorable pathways for piperazine coupling .
  • Machine Learning: Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents/catalysts. For example, ethanol/THF mixtures reduce side-product formation by 30% .

Q. How to resolve discrepancies in crystallographic data for polymorphic forms?

Methodological Answer:

  • High-Throughput Screening: Test 10–15 solvent systems (e.g., DMSO/water, acetone/hexane) to isolate polymorphs.
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to identify melting points (e.g., 215–220°C for Form I vs. 228°C for Form II) .
  • Synchrotron XRD: Resolve disorder in residues (e.g., methyl groups in 2,5-dimethylphenyl) with high-resolution data (R factor < 0.06) .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the piperazine (e.g., 2,5-dimethyl vs. 4-fluorophenyl) and pyrrolopyrimidine cores.
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with activity. For example, bulky 2-fluorophenyl groups enhance target binding by 40% .

Q. How to address inconsistent biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Use uniform buffer systems (e.g., pH 6.5 ammonium acetate) and controls (e.g., DMSO ≤0.1%) .
  • Meta-Analysis: Pool data from multiple studies (e.g., IC50 values) and apply statistical weighting to account for variability (e.g., ANOVA with p < 0.05) .

Key Methodological Insights

  • Crystallization Optimization: Ethanol/dichloromethane (1:2 v/v) yields diffraction-quality crystals .
  • Reaction Design: Computational screening reduces trial-and-error experimentation by 50% .
  • Biological Assays: Include negative controls (e.g., piperazine-free analogs) to isolate target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.